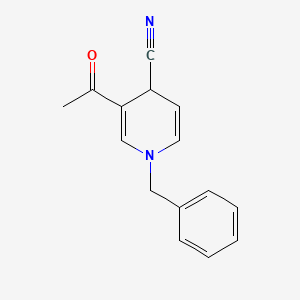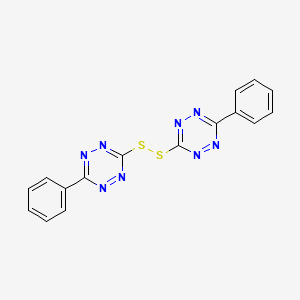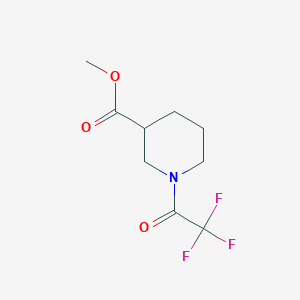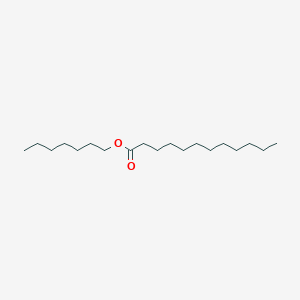
Heptyl dodecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptyl dodecanoate is an ester compound with the molecular formula C19H38O2 . It is formed by the esterification of heptanol and dodecanoic acid. This compound is known for its applications in various industries, including cosmetics and personal care products, due to its emollient properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Heptyl dodecanoate can be synthesized through the esterification reaction between heptanol and dodecanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes. These processes use large-scale reactors where heptanol and dodecanoic acid are continuously fed, and the ester product is continuously removed. This method ensures high efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions: Heptyl dodecanoate, like other esters, undergoes several types of chemical reactions, including:
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.
Common Reagents and Conditions:
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are commonly used.
Major Products Formed:
Hydrolysis: Heptanol and dodecanoic acid.
Transesterification: A different ester and an alcohol.
Applications De Recherche Scientifique
Heptyl dodecanoate has several applications in scientific research and industry:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the formulation of various biological assays and experiments.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Widely used in cosmetics and personal care products as an emollient and skin conditioning agent.
Mécanisme D'action
The mechanism of action of heptyl dodecanoate primarily involves its interaction with biological membranes. As an ester, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in enhancing the delivery of active ingredients in pharmaceutical formulations .
Comparaison Avec Des Composés Similaires
- Methyl hexanoate
- Methyl heptanoate
- Methyl caprylate
- Methyl nonanoate
Comparison: Heptyl dodecanoate is unique due to its longer carbon chain, which imparts different physicochemical properties compared to shorter-chain esters. This difference makes it more suitable for applications requiring higher hydrophobicity and stability .
Propriétés
Numéro CAS |
42231-73-2 |
|---|---|
Formule moléculaire |
C19H38O2 |
Poids moléculaire |
298.5 g/mol |
Nom IUPAC |
heptyl dodecanoate |
InChI |
InChI=1S/C19H38O2/c1-3-5-7-9-10-11-12-13-15-17-19(20)21-18-16-14-8-6-4-2/h3-18H2,1-2H3 |
Clé InChI |
UFPKJDYAIRJMMW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)OCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


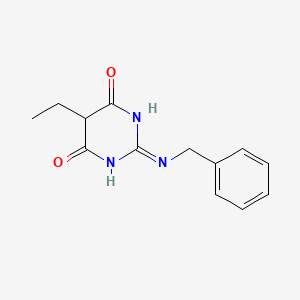
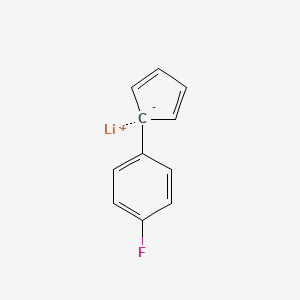
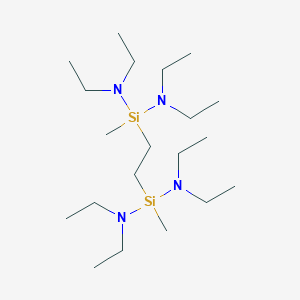
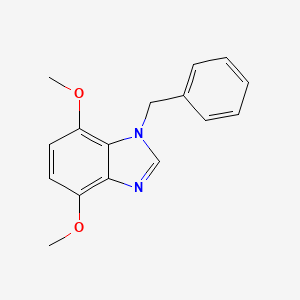
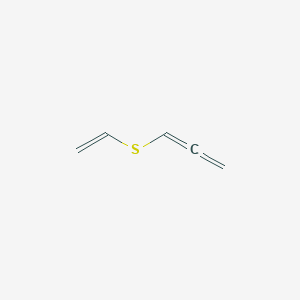
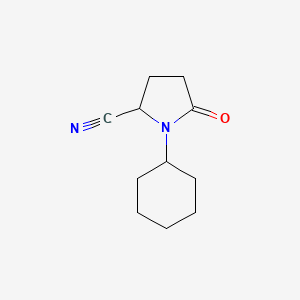
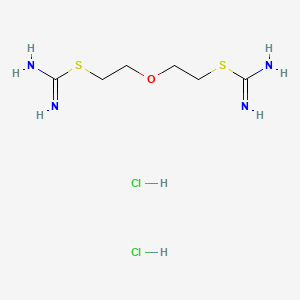
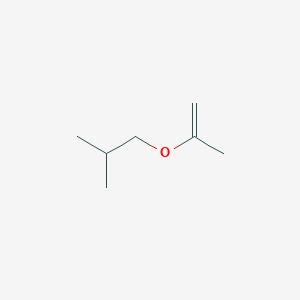
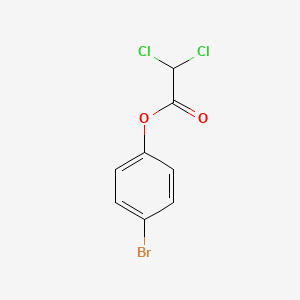

![Cyclohexanone, 3-[(4-nitrophenyl)thio]-](/img/structure/B14668584.png)
